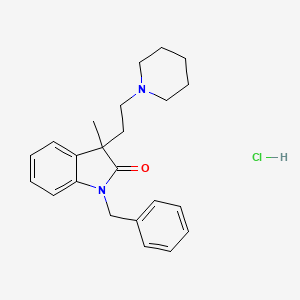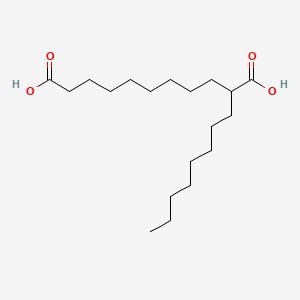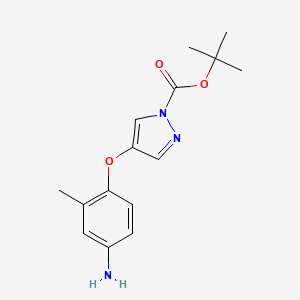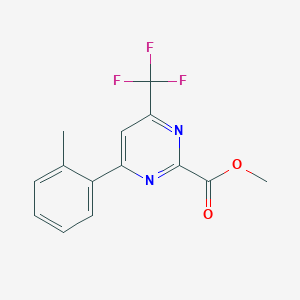
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate typically involves multi-step organic reactions. A common route might include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or urea derivatives.
Introduction of Substituents: The o-tolyl and trifluoromethyl groups can be introduced via electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
Esterification: The carboxylate group can be introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group of the o-tolyl moiety, forming carboxylic acids.
Reduction: Reduction reactions might target the pyrimidine ring or the trifluoromethyl group, leading to partially or fully reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted pyrimidines or aromatic compounds.
Applications De Recherche Scientifique
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action would depend on the specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a valuable moiety in drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(p-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate
- Methyl 4-(o-tolyl)-6-(difluoromethyl)pyrimidine-2-carboxylate
- Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxamide
Uniqueness
Methyl 4-(o-tolyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate is unique due to the specific positioning of the o-tolyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H11F3N2O2 |
|---|---|
Poids moléculaire |
296.24 g/mol |
Nom IUPAC |
methyl 4-(2-methylphenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-3-4-6-9(8)10-7-11(14(15,16)17)19-12(18-10)13(20)21-2/h3-7H,1-2H3 |
Clé InChI |
GKTJYJZHONJTAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=NC(=N2)C(=O)OC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




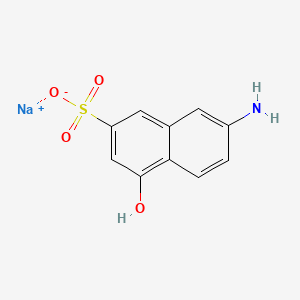
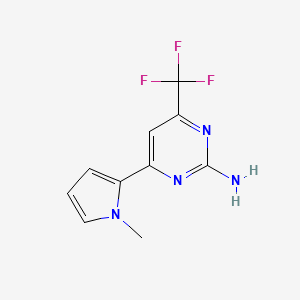


![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;2,2,2-trifluoroacetic acid](/img/structure/B13730226.png)

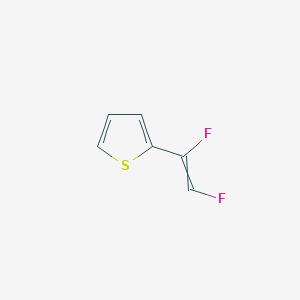
![[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate](/img/structure/B13730242.png)
![sodium;2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxycarbonylamino]ethyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate](/img/structure/B13730248.png)
